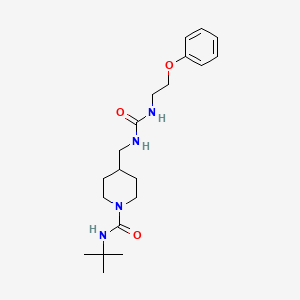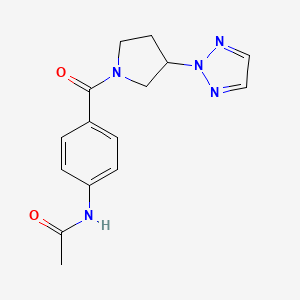![molecular formula C18H15N5O3S B2717106 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034603-55-7](/img/structure/B2717106.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide can involve multiple steps, starting from readily available precursors.
Formation of the Thienopyrimidine Core:
Step 1: Reacting 2-aminothiophene with a suitable electrophile to introduce the pyrimidine moiety.
Step 2: Cyclization under acidic or basic conditions to form the 2,4-dioxothieno[3,2-d]pyrimidine structure.
Functionalization of the Core:
Step 3: N-alkylation using a bromoethyl intermediate to add the ethyl linker.
Integration of the Pyrazole and Benzamide:
Step 4: Formation of the pyrazole ring via cyclocondensation.
Step 5: Coupling the benzamide moiety through standard amidation reactions.
Industrial Production Methods: Industrial synthesis may streamline these steps, emphasizing scalability and cost-efficiency. Techniques like continuous flow chemistry could be used to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific sites like the pyrazole ring, leading to various oxidative derivatives.
Reduction: The benzamide or the thienopyrimidine core might be reduced under mild conditions.
Substitution: Substitution reactions can occur at the benzamide or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Nucleophilic reagents like halides, amines, under various solvents and temperatures
Major Products: Depending on the reaction, products might include hydroxylated derivatives, amine derivatives, or substituted benzamides.
Applications De Recherche Scientifique
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has a wide array of applications:
Chemistry: Used as a building block in organic synthesis, aiding the formation of complex molecules.
Biology: Potential inhibitor for enzymes or receptors, useful in studying biochemical pathways.
Medicine: Explored as a candidate for drug development, particularly in cancer research for its potential anti-proliferative properties.
Industry: Possible use in the production of specialized pharmaceuticals or agrochemicals.
Mécanisme D'action
The compound’s mechanism of action is linked to its ability to interact with biological macromolecules:
Molecular Targets: Could target enzymes like kinases or receptor proteins.
Pathways Involved: May interfere with signal transduction pathways, inhibiting the proliferation of certain cells, especially in cancer.
Comparaison Avec Des Composés Similaires
N-(2-(2,4-Dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)benzamide
3-(1H-Pyrazol-1-yl)benzoic acid
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives
Uniqueness:
In a world of molecular complexity, this compound stands out with its unique structural composition and vast potential for scientific exploration. It's a testament to the innovative spirit of modern synthetic chemistry.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-16(12-3-1-4-13(11-12)23-8-2-6-20-23)19-7-9-22-17(25)15-14(5-10-27-15)21-18(22)26/h1-6,8,10-11H,7,9H2,(H,19,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXAEZUECQSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)

![6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2717028.png)
![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)



![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)

![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)

![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)

